2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)ethylamino]isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring and an isoindole-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves several steps. One common method includes the reaction of isoindoline-1,3-dione with a piperidine derivative under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole-dione derivatives, while reduction can produce various piperidine-based compounds .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound is known to inhibit the activity of TNF-α, a cytokine involved in inflammation and immune responses. By binding to TNF-α, the compound prevents it from interacting with its receptors, thereby reducing inflammation and other related symptoms .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar structure but lacks the methylaminoethyl group.
2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione: Another related compound with a simpler structure.
Uniqueness
The presence of the methylaminoethyl group in 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione enhances its biological activity and specificity. This makes it more effective in targeting TNF-α and other molecular pathways, providing a unique advantage over similar compounds .
Properties
Molecular Formula |
C16H18N4O4 |
---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[2-(methylamino)ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H18N4O4/c1-17-6-7-18-9-2-3-10-11(8-9)16(24)20(15(10)23)12-4-5-13(21)19-14(12)22/h2-3,8,12,17-18H,4-7H2,1H3,(H,19,21,22) |
InChI Key |
CHOLRHJUGWBQQL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.